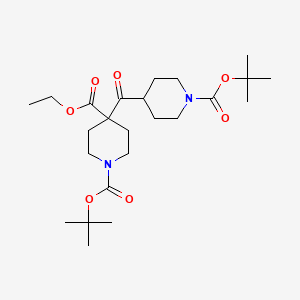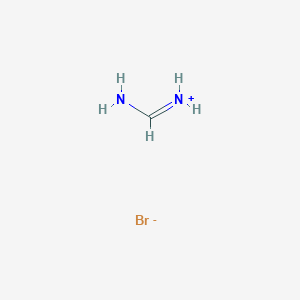
Barium disodium ethylenediaminetetraacetate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium disodium ethylenediaminetetraacetate hydrate is a complex compound with the chemical formula
C10H12BaN2O8.2Na.H2O
. It is a derivative of ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent. This compound is used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium disodium ethylenediaminetetraacetate hydrate typically involves the reaction of ethylenediaminetetraacetic acid with barium chloride and disodium carbonate in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
EDTA+BaCl2+2Na2CO3+H2O→Barium disodium ethylenediaminetetraacetate hydrate+2NaCl+2CO2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with pH control systems to maintain the optimal conditions for complex formation. The product is then purified through crystallization and filtration processes to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Barium disodium ethylenediaminetetraacetate hydrate primarily undergoes complexation reactions due to the presence of multiple coordination sites in the EDTA moiety. These reactions include:
Complexation with Metal Ions: The compound can form stable complexes with various metal ions such as calcium, magnesium, and iron.
Substitution Reactions: In the presence of stronger chelating agents, the barium ion can be replaced by other metal ions.
Common Reagents and Conditions
Reagents: Common reagents include metal salts (e.g., calcium chloride, magnesium sulfate), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide).
Conditions: Reactions are typically carried out in aqueous solutions with controlled pH and temperature to ensure the stability of the complexes.
Major Products
The major products of these reactions are the corresponding metal-EDTA complexes, which are highly stable and soluble in water.
Scientific Research Applications
Chemistry
In chemistry, barium disodium ethylenediaminetetraacetate hydrate is used as a chelating agent to sequester metal ions in analytical and preparative procedures. It is also employed in the synthesis of other metal complexes for various applications.
Biology
In biological research, this compound is used to remove metal ions from biological samples, thereby preventing metal-catalyzed reactions that could interfere with experimental results. It is also used in enzyme assays to inhibit metal-dependent enzymes.
Medicine
In medicine, this compound is used in chelation therapy to treat heavy metal poisoning. It binds to toxic metal ions in the body, forming stable complexes that are excreted through the urine.
Industry
In industrial applications, this compound is used in water treatment processes to remove metal ions from wastewater. It is also used in the manufacturing of detergents and cleaning agents to enhance their effectiveness by sequestering metal ions that could interfere with their action.
Mechanism of Action
The mechanism of action of barium disodium ethylenediaminetetraacetate hydrate involves the formation of stable complexes with metal ions. The EDTA moiety has multiple coordination sites that can bind to metal ions, forming a chelate ring structure. This binding prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing the system.
Comparison with Similar Compounds
Similar Compounds
- Calcium disodium ethylenediaminetetraacetate
- Magnesium disodium ethylenediaminetetraacetate
- Zinc disodium ethylenediaminetetraacetate
Uniqueness
Barium disodium ethylenediaminetetraacetate hydrate is unique due to its specific affinity for barium ions, which makes it particularly useful in applications where barium needs to be sequestered or detected. Compared to other similar compounds, it offers distinct advantages in terms of stability and solubility in aqueous solutions.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its ability to form stable complexes with metal ions makes it an invaluable tool in various scientific and industrial processes. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its properties for specific needs.
Properties
IUPAC Name |
disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Ba.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUZVKLCJXMYJK-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BaN2Na2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18744-58-6 |
Source


|
| Record name | Barate(1-), [[N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',O{N},O{N'}]-, disodium, (OC-6-21)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(Tert-butyldimethylsilyl)oxy]-2,3-difluorophenol](/img/structure/B8033779.png)

![4-Bromo-4'-[di(p-tolyl)amino]stilbene](/img/structure/B8033809.png)

![Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+);hydrate](/img/structure/B8033823.png)

![potassium;[(E)-[2-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B8033835.png)

